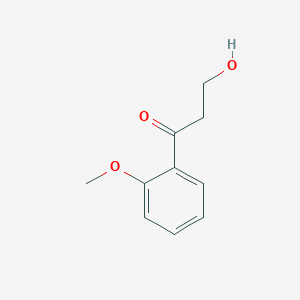![molecular formula C15H15N5O2 B12608090 6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897361-69-2](/img/structure/B12608090.png)
6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that contains a furan ring, a morpholine ring, and a pyrido[3,2-d]pyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic synthesis. A common approach might include:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step might involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the morpholine ring: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the pyrido[3,2-d]pyrimidine core can lead to partially or fully reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the furan or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrido[3,2-d]pyrimidine core could produce dihydropyrimidines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with such structures can act as ligands in catalytic reactions.
Material Science: They may be used in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: These compounds can be studied for their potential to inhibit specific enzymes.
Receptor Binding: They may interact with various biological receptors, making them candidates for drug development.
Medicine
Drug Development: Due to their potential biological activities, these compounds can be explored as leads for new therapeutic agents.
Diagnostics: They might be used in the development of diagnostic tools or imaging agents.
Industry
Agriculture: Such compounds can be investigated for their potential use as pesticides or herbicides.
Pharmaceuticals: They can be used in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of 6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine would depend on its specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting specific signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine: Lacks the morpholine ring.
4-(Morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine: Lacks the furan ring.
6-(Furan-2-yl)-4-(piperidin-4-yl)pyrido[3,2-d]pyrimidin-2-amine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of both the furan and morpholine rings in 6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine may confer unique biological activities and chemical properties compared to similar compounds. This dual functionality can enhance its potential as a versatile compound in various applications.
Propriétés
Numéro CAS |
897361-69-2 |
|---|---|
Formule moléculaire |
C15H15N5O2 |
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
6-(furan-2-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H15N5O2/c16-15-18-11-4-3-10(12-2-1-7-22-12)17-13(11)14(19-15)20-5-8-21-9-6-20/h1-4,7H,5-6,8-9H2,(H2,16,18,19) |
Clé InChI |
AVGQOPKIWCDESS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CC=CO4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)
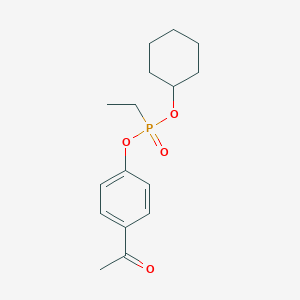
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
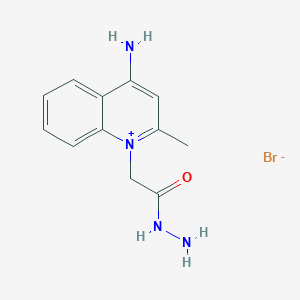


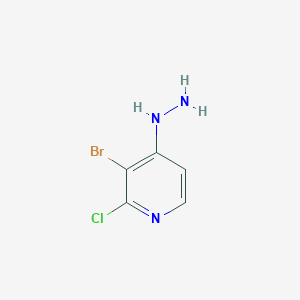
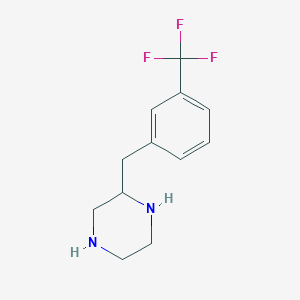

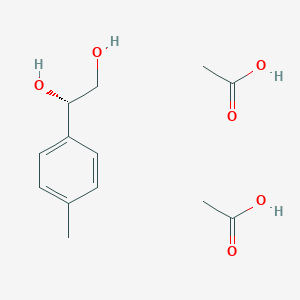

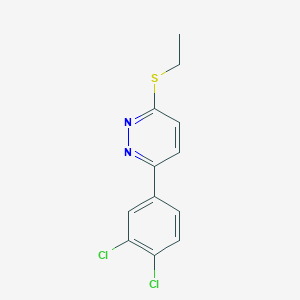
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
